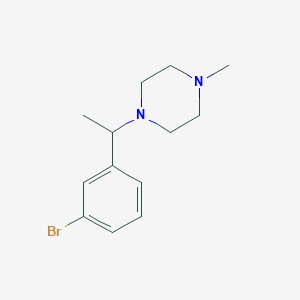![molecular formula C20H24N2O B1473085 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098091-02-0](/img/structure/B1473085.png)
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a benzyl group and a methoxyphenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.4 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Sigma-2 Receptor Ligand Development
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole: has been investigated for its potential as a sigma-2 receptor ligand. The sigma-2 receptor is implicated in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease . Compounds targeting this receptor could lead to new therapeutic agents for these conditions.
Alzheimer’s Disease Research
Recent studies suggest that sigma-2 receptor ligands can prevent the synaptotoxic impact of Aβ oligomers on neurons, which are implicated in the development of Alzheimer’s disease. Therefore, compounds like 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole are valuable for researching potential treatments for Alzheimer’s disease .
Cancer Therapeutics
The sigma-2 receptor is known to be overexpressed in some types of cancer cells, making it a target for anti-cancer drugs. Research into 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole and related compounds could lead to the development of new oncological treatments .
Pain Management
Compounds that interact with sigma receptors have been shown to have analgesic effects. As such, 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole could be used in the development of new pain management medications, particularly for neuropathic pain .
Drug Addiction Treatment
The sigma-2 receptor has been linked to the mechanisms of drug addiction. Research into compounds like 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole may provide insights into new treatments for addiction .
Neuroprotective Agents
Given the involvement of sigma-2 receptors in traumatic brain injury, compounds targeting these receptors could serve as neuroprotective agents. This makes 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole a candidate for the development of treatments that protect neural tissue from damage .
Safety and Hazards
Propiedades
IUPAC Name |
2-benzyl-5-(3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-9-5-8-19(10-20)22-14-17-12-21(13-18(17)15-22)11-16-6-3-2-4-7-16/h2-10,17-18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNACCKHAQMIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)
![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)

![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)